1-Methylpiperazine dihydrochloride CAS number and properties
1-Methylpiperazine dihydrochloride CAS number and properties
An In-Depth Technical Guide to 1-Methylpiperazine Dihydrochloride for Advanced Research and Pharmaceutical Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-Methylpiperazine Dihydrochloride (CAS Number: 34352-59-5), a crucial building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's core properties, synthesis protocols, strategic applications, and essential safety and handling procedures. Our focus is on delivering field-proven insights and self-validating methodologies to empower your research and development endeavors.
Core Chemical Identity and Physicochemical Properties
1-Methylpiperazine Dihydrochloride is the salt form of 1-Methylpiperazine, a cyclic diamine. The dihydrochloride salt offers enhanced stability and improved handling characteristics, such as being a solid at room temperature with reduced volatility compared to its free base form. This makes it a preferred reagent in many laboratory and industrial settings.
Key Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 34352-59-5 | [1][2][3] |
| Molecular Formula | C₅H₁₂N₂ · 2HCl (or C₅H₁₄Cl₂N₂) | [1][2][3] |
| Molecular Weight | 173.08 g/mol | [1][2][3] |
| IUPAC Name | 1-methylpiperazine;dihydrochloride | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 246-250 °C (literature value) | [2][4] |
| Solubility | Soluble in water. The free base is soluble in ether and ethanol. | [2][5] |
| Parent Compound (Free Base) | 1-Methylpiperazine (CAS: 109-01-3) | [6] |
Chemical Structure
Caption: Chemical structure of 1-Methylpiperazine Dihydrochloride.
Synthesis and Purification: A Validated Protocol
The conversion of the volatile, liquid free base 1-Methylpiperazine into its stable dihydrochloride salt is a fundamental acid-base reaction. The causality for this choice is clear: the salt form is a weighable solid, less odorous, and often more stable for long-term storage, which is critical for cGMP (current Good Manufacturing Practice) environments and reproducible research.
Experimental Protocol: Lab-Scale Synthesis
This protocol describes the synthesis of 1-Methylpiperazine Dihydrochloride from its free base.
Materials:
-
1-Methylpiperazine (free base, CAS 109-01-3)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Anhydrous Methanol
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Workflow:
Caption: Synthesis workflow from free base to dihydrochloride salt.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylpiperazine (1 equivalent) in anhydrous methanol. The choice of methanol as a solvent is strategic; it readily dissolves the starting material and the final product has limited solubility, aiding precipitation.[7]
-
Acidification: Cool the solution in an ice bath to 0-5 °C. This is a critical control point to manage the exothermic nature of the acid-base neutralization.
-
Reaction: Add concentrated hydrochloric acid (2.0-2.1 equivalents) dropwise via a dropping funnel while stirring vigorously. Maintain the temperature below 10 °C. The formation of a white precipitate may be observed.
-
Maturation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure complete salt formation.
-
Precipitation & Isolation: Add diethyl ether as an anti-solvent to the stirred slurry until precipitation is complete. This step is crucial for maximizing yield.
-
Filtration: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or solvent.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Trustworthiness Check: The final product's identity and purity should be confirmed via melting point analysis (should align with the literature value of 246-250 °C[2][4]) and spectroscopic methods (see Section 4).
Applications in Pharmaceutical Research and Development
The piperazine ring is a privileged scaffold in medicinal chemistry, and 1-Methylpiperazine is a key synthon for introducing this moiety.[8] Its incorporation can favorably modulate a compound's pharmacokinetic properties, such as increasing solubility and bioavailability, and improving its safety profile.
Role as a Pharmaceutical Building Block
1-Methylpiperazine and its dihydrochloride salt are instrumental in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) across various therapeutic areas.[9]
-
Antimicrotubular Agents: It is a precursor for 2-(4-Methyl-1-piperazinylmethyl)acrylophenone (MPMAP), a compound investigated for its antimicrotubular properties.[4]
-
Antipsychotics: It is a key intermediate in the synthesis of Clozapine, an atypical antipsychotic.
-
Erectile Dysfunction: It is used in the synthesis of Sildenafil (Viagra).[9]
-
Antibiotics: The core structure is found in Ofloxacin and Rifampicin.
Caption: Role of 1-Methylpiperazine as a key synthon in drug development.
Analytical Characterization
Confirming the identity and purity of 1-Methylpiperazine Dihydrochloride is paramount. A multi-technique approach ensures a self-validating system of analysis.
-
Infrared (IR) Spectroscopy: An ATR-IR spectrum will show characteristic peaks for N-H stretching (from the protonated amine), C-H stretching, and other fingerprint region absorptions.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In D₂O, one would expect to see signals corresponding to the N-methyl group and the four methylene (-CH₂-) groups of the piperazine ring. The protonation of the nitrogens causes a significant downfield shift of the adjacent protons compared to the free base.
-
¹³C NMR: Similarly, the carbon signals will be shifted downfield upon protonation. Spectral data for the parent compound is well-documented and serves as a crucial reference point.[10]
-
-
Melting Point: A sharp melting point within the expected range (246-250 °C) is a strong indicator of purity.[2]
Safety, Handling, and Storage
Due to its toxicity, stringent safety protocols must be followed when handling 1-Methylpiperazine Dihydrochloride.
GHS Hazard Summary
| Hazard Code | Description | Class | Reference |
| H301 | Toxic if swallowed | Acute toxicity, oral | [3] |
| H311 | Toxic in contact with skin | Acute toxicity, dermal | [3] |
| H331 | Toxic if inhaled | Acute toxicity, inhalation | [3] |
| H315 | Causes skin irritation | Skin corrosion/irritation | [3] |
| H319 | Causes serious eye irritation | Serious eye damage/irritation | [3] |
| H335 | May cause respiratory irritation | Specific target organ toxicity | [3] |
Safe Handling Protocol
ALWAYS handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[11]
-
Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[12]
-
Handling: Avoid creating dust. Do not breathe dust, mist, or vapors. Avoid contact with skin, eyes, and clothing.[12][13]
-
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed and sealed.[11][13] The material is hygroscopic.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids (though it is a salt of a strong acid, further reaction is not expected under normal conditions).[12]
Caption: Workflow for safe spill response.
References
-
1-Methylpiperazine dihydrochloride | CAS 34352-59-5 . Santa Cruz Biotechnology.
-
1-METHYLPIPERAZINE DIHYDROCHLORIDE CAS#: 34352-59-5 . ChemWhat.
-
1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715 . PubChem, National Institutes of Health.
-
34352-59-5|1-Methylpiperazine dihydrochloride . BLD Pharm.
-
Buy Online CAS Number 34352-59-5 - TRC - 1-Methylpiperazine Dihydrochloride . LGC Standards.
-
SAFETY DATA SHEET - 1-Methylpiperazine . Fisher Scientific.
-
Synthesis of 1-methyl-piperazine-1-oxide dihydrate . PrepChem.com.
-
N-METHYLPIPERAZINE . Ataman Kimya.
-
1-METHYLPIPERAZINE DIHYDROCHLORIDE | 34352-59-5 . ChemicalBook.
-
1-METHYLPIPERAZINE FOR SYNTHESIS . ChemBK.
-
SAFETY DATA SHEET - 2-Methylpiperazine . Fisher Scientific.
-
Material Safety Data Sheet sds/msds - 1-Methylpiperazine . CDH Fine Chemical.
-
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride . Google Patents.
-
1-Methylpiperazine - Safety Data Sheet . ChemicalBook.
-
1-Methylpiperazine - Safety Data Sheet . Apollo Scientific.
-
Applications of 1-Methylpiperazine . ChemicalBook.
-
1-Methylpiperazine: exploring the properties and applications of a versatile organic compound . ChemicalBook.
-
1-Methylpiperazine | C5H12N2 | CID 53167 . PubChem, National Institutes of Health.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central, National Institutes of Health.
Sources
- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYLPIPERAZINE DIHYDROCHLORIDE | 34352-59-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Buy Online CAS Number 34352-59-5 - TRC - 1-Methylpiperazine Dihydrochloride | LGC Standards [lgcstandards.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 10. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]
